![molecular formula C17H17N5O4S B2715994 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-51-8](/img/structure/B2715994.png)
5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the family of pyrimido[4,5-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired heterocyclic ring system.
Step 1: : Condensation reaction between 1,3-dimethyluracil and 4-nitrophenylisocyanate in the presence of a base like potassium carbonate (K₂CO₃) to form an intermediate compound. Step 2 : Introduction of the isopropylthio group through a substitution reaction using isopropylthiol and a suitable catalyst such as triethylamine (Et₃N).
Industrial Production Methods
Industrial-scale production might involve optimizing reaction conditions like temperature, pressure, and concentration of reagents to achieve higher yields and purity. Typically, batch or continuous flow reactors can be employed for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the nitro group to an amino group.
Substitution: : Electrophilic or nucleophilic substitution at different positions on the pyrimidine ring.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (H₂O₂) for oxidation, hydrogen gas (H₂) with a palladium catalyst for reduction, and halogenating agents for substitution reactions are frequently used. Reaction conditions typically vary based on the desired product and reaction type.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of 5-(isopropylthio)-1,3-dimethyl-7-(4-aminophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Substitution: : Formation of various halogenated derivatives.
Scientific Research Applications
5-(Isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is utilized in a range of scientific research applications:
Chemistry: : Used as a precursor in the synthesis of other complex heterocyclic compounds.
Biology: : Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: : Investigated for its potential use as a therapeutic agent in treating certain diseases, possibly due to its activity against specific molecular targets.
Industry: : Employed as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood but is believed to involve:
Molecular Targets: : Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways: : Modulation of biochemical pathways, possibly affecting cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
When compared to similar pyrimido[4,5-d]pyrimidine derivatives, 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits unique properties such as:
Distinct Reactions: : Specific reactivity due to the presence of the isopropylthio and nitrophenyl groups.
Unique Applications: : Greater efficacy or selectivity in certain biological and industrial applications.
Similar Compounds
1,3-Dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
5-(Methylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
That's a deep dive into this compound
Properties
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-9(2)27-15-12-14(20(3)17(24)21(4)16(12)23)18-13(19-15)10-5-7-11(8-6-10)22(25)26/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIILUUFYDCUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

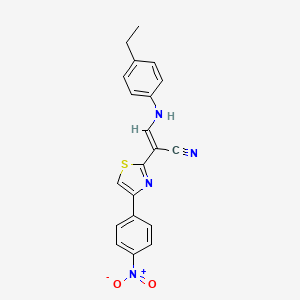
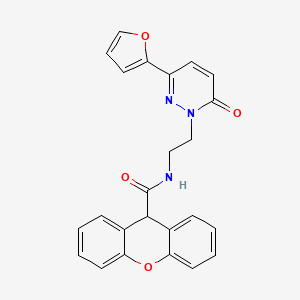

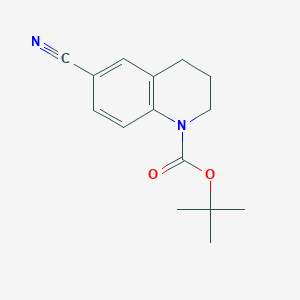
![4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile](/img/structure/B2715918.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2715920.png)
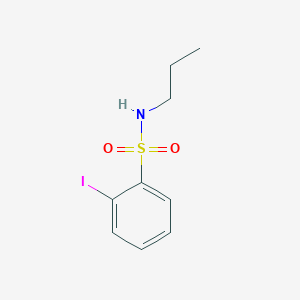
![6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2715924.png)
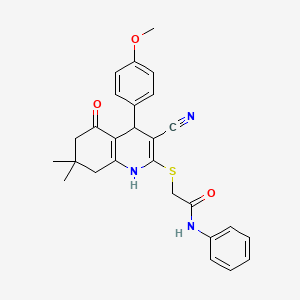
![(E)-4-(Dimethylamino)-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2715931.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)
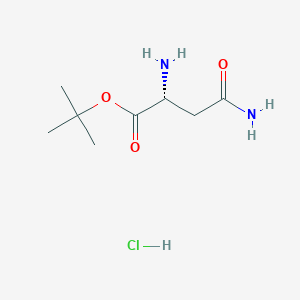
![2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2715934.png)
